molecular formula C8H9Cl2N B1608207 2,3-dichloro-N,N-dimethylaniline CAS No. 58566-65-7

2,3-dichloro-N,N-dimethylaniline

Cat. No.: B1608207
CAS No.: 58566-65-7
M. Wt: 190.07 g/mol
InChI Key: DXWYDTKXGNLLLF-UHFFFAOYSA-N
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Description

2,3-Dichloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the nitrogen atom is dimethylated. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the chlorination of N,N-dimethylaniline. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N,N-dimethylaniline involves its interaction with various molecular targets. In biochemical contexts, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine substituents and dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N,N-dimethylaniline
  • 3,5-Dichloro-N,N-dimethylaniline
  • 2,3-Dichloroaniline

Uniqueness

2,3-Dichloro-N,N-dimethylaniline is unique due to the specific positioning of chlorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and industrial processes .

Properties

IUPAC Name

2,3-dichloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYDTKXGNLLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371065
Record name 2,3-dichloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58566-65-7
Record name 2,3-dichloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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